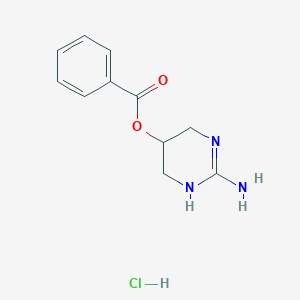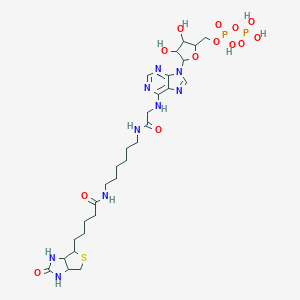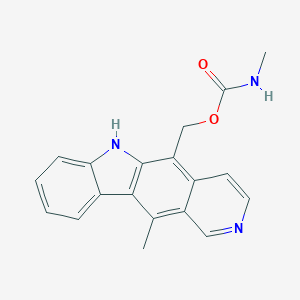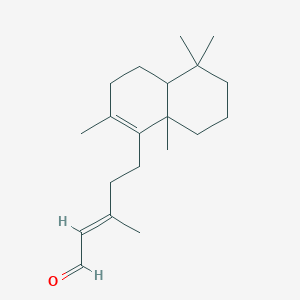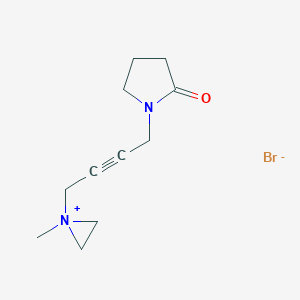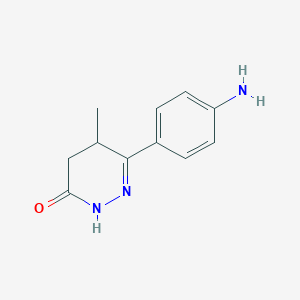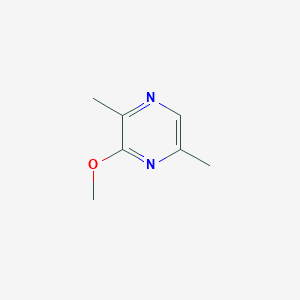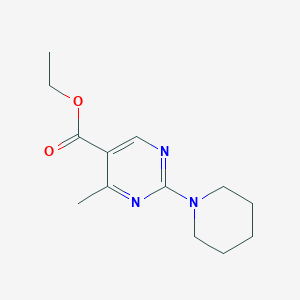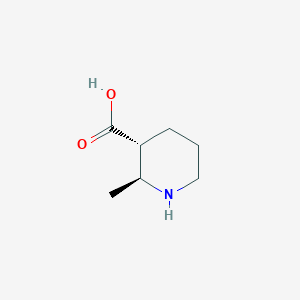![molecular formula C19H17FN4O3 B011934 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid CAS No. 100426-72-0](/img/structure/B11934.png)
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid
Descripción general
Descripción
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is a chemical compound that belongs to the class of naphthyridine carboxylic acids. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial DNA, which ultimately leads to bacterial cell death. It has also been shown to inhibit the activity of bacterial topoisomerases, which are enzymes that are essential for bacterial DNA replication.
Efectos Bioquímicos Y Fisiológicos
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent. In addition, it has been shown to exhibit low toxicity towards mammalian cells, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid in lab experiments include its potent antibacterial activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid. One potential direction is to investigate its potential use as an antifungal agent. Another potential direction is to explore its potential use as a therapeutic agent for the treatment of bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Aplicaciones Científicas De Investigación
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. It has also been investigated for its potential use as an antifungal agent.
Propiedades
Número CAS |
100426-72-0 |
|---|---|
Nombre del producto |
6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid |
Fórmula molecular |
C19H17FN4O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
6-fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17FN4O3/c20-15-10-13-16(25)14(19(26)27)11-24(12-4-2-1-3-5-12)17(13)22-18(15)23-8-6-21-7-9-23/h1-5,10-11,21H,6-9H2,(H,26,27) |
Clave InChI |
OLFLLRNKUOVXCH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
SMILES canónico |
C1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=CC=CC=C4)C(=O)O)F |
Sinónimos |
6-FLUORO-4-OXO-1-PHENYL-7-PIPERAZIN-1-YL-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

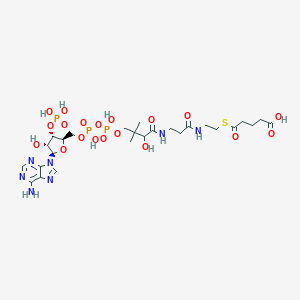
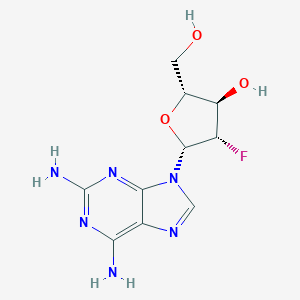
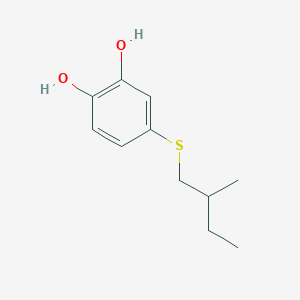
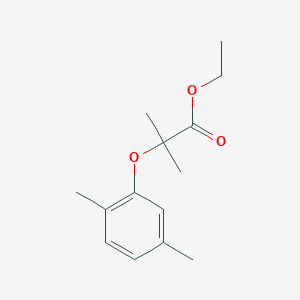
![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
